S-(4-Aminophenyl)cysteine
Description
Contextualization within Thioether-Containing Amino Acids and Aromatic Analogues
S-(4-Aminophenyl)cysteine belongs to the class of organosulfur compounds, which are integral to many biological structures and functions. beilstein-journals.orgwikipedia.org It is a derivative of cysteine, one of the two common sulfur-containing proteinogenic amino acids, the other being methionine. wikipedia.orgnih.gov The defining feature of cysteine is its thiol (-SH) group, which is highly reactive and participates in a variety of chemical reactions. wikipedia.orgcreative-peptides.com
The structure of this compound is characterized by the substitution of the hydrogen atom in the thiol group of cysteine with a 4-aminophenyl group, forming a thioether linkage. nih.gov Thioethers are organic compounds where a sulfur atom is connected to two carbon atoms. taylorandfrancis.com This particular modification introduces an aromatic amine moiety to the cysteine backbone.
The table below provides key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C9H12N2O2S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)sulfanylpropanoic acid |
| CAS Number | 63129-86-2 |
| Boiling Point | 443.7°C at 760 mmHg |
| Flash Point | 222.2°C |
| Density | 1.36 g/cm³ |
| Data sourced from PubChem and LookChem. nih.govlookchem.com |
Significance of Sulfur-Substituted Aromatic Amino Acids in Advanced Synthetic Chemistry
Sulfur-substituted aromatic amino acids are valuable building blocks in advanced synthetic chemistry. The presence of both the amino acid scaffold and the aromatic ring allows for diverse chemical modifications. The sulfur atom, often in the form of a thioether, imparts unique reactivity and potential for further functionalization.
The synthesis of such compounds can be approached in several ways. One common method involves the reaction of a cysteine derivative with an activated aromatic compound. For instance, the synthesis of this compound can be achieved from S-(4-nitrophenyl)-L-cysteine through the reduction of the nitro group. lookchem.com Another approach involves the reaction of 4-aminothiophenol (B129426) with a suitable serine derivative like O-acetyl-L-serine. lookchem.com
These synthetic strategies allow for the introduction of a wide range of aromatic and heteroaromatic groups onto the cysteine scaffold, leading to a library of compounds with potentially interesting chemical and biological properties. nih.govacs.org The ability to create stable thioether linkages is crucial in peptide and protein chemistry, where such bonds can replace reducible disulfide bridges, enhancing the stability of the resulting molecules. nih.gov
Overview of Research Trajectories for Modified Cysteine Derivatives
Research into modified cysteine derivatives is a vibrant area of chemical biology and medicinal chemistry. The unique reactivity of the cysteine thiol group makes it a prime target for chemical modification. ox.ac.uknih.gov These modifications are employed to modulate the function of peptides and proteins, create bioconjugates, and develop new therapeutic agents. researchgate.netacs.org
Key research trajectories include:
Peptide and Protein Modification: Cysteine residues are often targeted for site-specific modification of proteins to introduce probes, drugs, or other functionalities. ox.ac.ukresearchgate.netacs.org Methods like Michael addition and S-alkylation are commonly used, though the stability of the resulting thioether bond can be a concern under certain biological conditions. acs.org
Development of Novel Amino Acid Building Blocks: Synthetic chemists are continuously developing new cysteine derivatives with unique side chains to be incorporated into peptides and proteins. rsc.orgresearchgate.net These unnatural amino acids can introduce novel structural or functional properties.
Synthesis of Biologically Active Molecules: Modified cysteine derivatives are themselves being investigated as potential therapeutic agents. nih.gov For example, the incorporation of sulfonamide moieties onto a cysteine scaffold has been explored for the development of antimicrobial agents. nih.gov
Desulfurization Chemistry: In some applications, the sulfur-containing side chain is used as a handle for chemical ligation and is subsequently removed in a process called desulfurization. ox.ac.uk This allows for the synthesis of native peptide bonds.
Photocatalytic Methods: More recent research has focused on the use of visible-light-mediated photocatalysis for the activation of the C–S bond in cysteine derivatives, enabling the synthesis of heteroaryl amino acids. rsc.org
The study of this compound and related compounds contributes to this broader field by providing insights into the synthesis and properties of aromatic thioether-containing amino acids, which may find applications in these and other areas of chemical research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(4-aminophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNUDZLYGPHPRY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)SC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212470 | |
| Record name | S-(4-Aminophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63129-86-2 | |
| Record name | S-(4-Aminophenyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063129862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(4-Aminophenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for S 4 Aminophenyl Cysteine and Analogues
Strategies for Aromatic Thioether Linkage Formation
The creation of the S–C(sp²) bond between the cysteine thiol and the aminophenyl group is the central challenge in synthesizing S-(4-Aminophenyl)cysteine. Various strategies have been developed to forge this connection.
Nucleophilic Substitution Reactions with Cysteine Thiols
Nucleophilic aromatic substitution (SNAr) represents a classical and direct method for forming the S-aryl bond. In this reaction, the thiol group of cysteine, acting as a nucleophile, attacks an electron-deficient aromatic ring, displacing a suitable leaving group. mit.edu For the synthesis of this compound or its precursors, this typically involves reacting a cysteine derivative with an activated 4-substituted aniline (B41778), such as 4-fluoroaniline (B128567) or 4-chloro-3-nitroaniline.
The efficiency of SNAr reactions is highly dependent on the electronic properties of the aryl halide; strong electron-withdrawing groups on the aromatic ring are generally required to activate the substrate towards nucleophilic attack. The high nucleophilicity of the cysteine thiol makes it a suitable candidate for these reactions. creative-biolabs.comlibretexts.org However, careful control of reaction conditions, such as pH and solvent, is necessary to ensure chemoselectivity, as other nucleophilic groups within the amino acid can compete under strongly basic conditions. For instance, glutathione (B108866) S-transferase (GST) has been shown to catalyze the SNAr reaction between glutathione (which contains cysteine) and 2,4-dinitrochlorobenzene. While direct examples for this compound are less common in recent literature, the principle is well-established for creating S-aryl cysteines. mit.eduuri.edu
Transition-Metal-Catalyzed Carbon-Sulfur Cross-Coupling Reactions
Transition-metal catalysis offers a more versatile and broadly applicable alternative to SNAr reactions, as it is less dependent on the electronic nature of the aromatic partner. Both palladium and nickel-based systems have been extensively developed for C–S bond formation.
Palladium-catalyzed cross-coupling has become a powerful tool for the S-arylation of cysteine residues in peptides and proteins under mild, biocompatible conditions. rsc.orgacs.orgresearchgate.net These methods typically involve the reaction of a cysteine derivative with an aryl halide or triflate. A key advantage is the ability to use electron-neutral and electron-rich aryl groups, significantly broadening the substrate scope compared to SNAr.
Recent advancements have focused on developing highly efficient and water-soluble palladium complexes to facilitate these reactions in aqueous media. For example, the use of palladium(II) oxidative addition complexes (OACs) with specialized phosphine (B1218219) ligands like RuPhos and the water-soluble sSPhos enables rapid and chemoselective S-arylation of cysteine at room temperature. rsc.orgacs.orgraineslab.com These pre-formed, stable palladium(II)-aryl complexes react swiftly with the cysteine thiol to form the desired S-aryl bond. raineslab.com The development of third-generation palladacycle pre-catalysts, such as "G3-Xantphos," further enhances the efficiency and applicability of this method for complex molecules. researchgate.net
Table 1: Examples of Palladium-Catalyzed S-Arylation of Cysteine Derivatives
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Xantphos-Pd-G3 | Xantphos | DIPEA | CH₃CN/H₂O | Room Temp | 72% | rsc.org |
| Pd(II) OAC | RuPhos | - | Aqueous Buffer | Room Temp | High | rsc.orgraineslab.com |
This table presents representative data and is not exhaustive.
While the Buchwald-Hartwig reaction is primarily known for C-N bond formation, nickel catalysis is also a robust method for C-S cross-coupling. acs.orgethz.chthieme-connect.com In the context of synthesizing this compound analogues, nickel-catalyzed S-arylation provides a cost-effective and powerful alternative to palladium. rsc.orgrsc.org These reactions can couple cysteine thiols with a variety of aryl electrophiles, including the more challenging and economical aryl chlorides. acs.orgthieme-connect.com
Recent developments have demonstrated that simple nickel(II) salts can promote the rapid S-arylation of cysteine residues using arylboronic acids, particularly those with electron-deficient substituents, in purely aqueous media. thieme-connect.dersc.org Furthermore, Ni/photoredox dual catalysis has emerged as a mechanistically distinct approach, where a visible-light-initiated hydrogen atom transfer (HAT) event generates a thiyl radical for coupling, allowing for the arylation of unprotected thiols under ambient conditions. researchgate.netnih.gov Electrochemical methods using nickel catalysts also provide a base-free route for the selective S-arylation of cysteine-containing peptides. chemrxiv.org
Table 2: Nickel-Catalyzed S-Arylation Methodologies
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Ni(II) salt | Cysteine & 2-nitro-arylboronic acids | Rapid, purely aqueous media | rsc.org |
| Ni/photoredox | Cysteine & Aryl halides | Visible-light initiated, HAT mechanism | nih.gov |
| Ni(cod)₂/DPEphos | Alkyl thiols & Aryl triflates | Couples sterically hindered substrates | rsc.orgrsc.org |
This table summarizes different nickel-catalyzed approaches.
Palladium(II)-Mediated S–C(sp<sup>2</sup>) Bond Formation
Thiol-Ene/Yne Coupling Reactions
Thiol-ene and thiol-yne "click" reactions offer another pathway for C-S bond formation, proceeding through a radical-mediated or nucleophilic addition mechanism. acs.orgfrontiersin.orgresearchgate.net The thiol-ene reaction involves the addition of a thiyl radical across an alkene, while the thiol-yne reaction involves addition to an alkyne. frontiersin.orgresearchgate.net
For the synthesis of this compound analogues, this would involve reacting a cysteine derivative with a molecule containing both an alkene/alkyne and a 4-aminophenyl group. The reaction is typically initiated by UV light or a radical initiator like AIBN and proceeds via an anti-Markovnikov addition. frontiersin.orgnih.govbeilstein-journals.org This method is highly efficient, selective, and tolerant of many functional groups, making it suitable for modifying complex biomolecules. frontiersin.org While direct synthesis of this compound via this route is not prominently documented, the methodology has been successfully applied to the S-alkylation and glycosylation of cysteine-containing peptides. nih.govnih.govnih.gov The reaction conditions can be tuned to favor either mono- or bis-addition in the case of thiol-yne couplings. nih.gov
Reductive Amination Strategies for Aromatic Amine Incorporation
Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group (aldehyde or ketone) and an amine into a new, more substituted amine via an imine intermediate. masterorganicchemistry.comwikipedia.org While this reaction does not directly form the C-S bond of this compound, it is a crucial strategy for introducing the aromatic amine functionality in a multi-step synthesis.
For example, one could envision a synthetic route starting with a ketone- or aldehyde-functionalized S-phenylcysteine derivative. This intermediate could then undergo reductive amination with an ammonia (B1221849) source (like aqueous ammonia) in the presence of a reducing agent to install the primary amine group at the 4-position of the phenyl ring. d-nb.info This reaction is widely used due to its operational simplicity and the availability of various reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can selectively reduce the imine intermediate in the presence of the carbonyl group. masterorganicchemistry.com This strategy has been noted for its effectiveness in reacting aromatic amines over aliphatic ones under certain conditions and is a cornerstone in the synthesis of primary amines. d-nb.infofrontiersin.org
Stereoselective Synthesis of this compound
Achieving the desired stereochemistry at the α-carbon is a critical aspect of synthesizing this compound. Both enantiomers, (R) and (S), may have distinct biological activities, making enantioselective synthesis a key focus of research. google.com
Enantioselective Approaches for α-Carbon Stereochemistry
Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. libretexts.org For S-aryl-cysteine derivatives, including this compound, methods have been developed to achieve high enantiomeric excess. google.com One approach involves the use of chiral catalysts that create an asymmetric environment, favoring the formation of one enantiomer over the other. libretexts.org
A notable strategy is the Sharpless epoxidation, which utilizes a chiral catalyst system to achieve high selectivity. libretexts.org While not directly applied to this compound in the provided context, the principle of using a chiral catalyst to control stereochemical outcomes is broadly applicable. libretexts.org For instance, cooperative catalysis using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids has been successful in the enantioselective synthesis of α-alkenyl α-amino acid derivatives through N–H insertion reactions, demonstrating a route to chiral amino acids with high yields and excellent enantioselectivity. rsc.org
Chiral Auxiliary and Organocatalytic Methods
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is established, the auxiliary is removed. wikipedia.org Oxazolidinones, popularized by David A. Evans, are a prominent class of chiral auxiliaries used in various stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgorgsyn.org The steric hindrance provided by substituents on the oxazolidinone ring directs the approach of incoming reagents, leading to high diastereoselectivity. wikipedia.org Phenylalanine-derived oxazolidinones are particularly advantageous due to the ready availability of both enantiomers of phenylalanine. orgsyn.org
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org Cysteine-derived organocatalysts have shown high efficiency in promoting enantioselective intramolecular Michael reactions. tohoku.ac.jp For example, a naphthylamide catalyst derived from cysteine can effectively catalyze the formation of bicyclic systems with high diastereo- and enantioselectivities. tohoku.ac.jp Similarly, amino amides derived from amino acids can act as bifunctional organocatalysts, activating reactants through covalent bond formation. mdpi.com These catalysts have been successfully employed in asymmetric aldol reactions. mdpi.com The development of organocatalysts for specific transformations, such as the synthesis of chiral 3-substituted 3,4-dihydro-2H-1,4-benzoxazines, highlights the versatility of this approach. mdpi.com
Protecting Group Chemistry in this compound Synthesis
The synthesis of this compound requires the use of protecting groups to mask the reactive amine, carboxylic acid, and thiol functionalities, preventing unwanted side reactions. iris-biotech.degoogle.com The choice of protecting groups is crucial and must be orthogonal, meaning each group can be removed under specific conditions without affecting the others. semanticscholar.orgmasterorganicchemistry.com
Amine Protecting Groups
The amino group of cysteine and its analogues is typically protected as a carbamate (B1207046). masterorganicchemistry.com The most common amine protecting groups in peptide synthesis are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. google.commasterorganicchemistry.com
Boc (tert-butyloxycarbonyl): This group is stable under many synthetic conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.demasterorganicchemistry.com
Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is stable to acidic conditions but is cleaved by bases such as piperidine. masterorganicchemistry.comug.edu.pl This orthogonality to the Boc group and many side-chain protecting groups makes it widely used in solid-phase peptide synthesis (SPPS). iris-biotech.de
Cbz (Carboxybenzyl): Also known as the Z group, it is stable to both mild acid and base but can be removed by catalytic hydrogenation. masterorganicchemistry.com
Photocleavable Protecting Groups: Groups like the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) can be removed by photolysis, offering another level of orthogonality. thieme-connect.de
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-butyloxycarbonyl | Boc | Strong acid (e.g., TFA) iris-biotech.demasterorganicchemistry.com |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comug.edu.pl |
| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation masterorganicchemistry.com |
| 4,5-dimethoxy-2-nitrobenzyloxycarbonyl | NVOC | Photolysis thieme-connect.de |
Carboxylic Acid Protecting Groups
Methyl and Ethyl Esters: These are simple protecting groups but require relatively harsh conditions (saponification) for removal, which can sometimes lead to side reactions like racemization.
tert-Butyl (tBu) Esters: These are widely used as they are stable to many reagents but can be cleaved under acidic conditions, often concurrently with Boc group removal. iris-biotech.de
Benzyl (B1604629) (Bzl) Esters: Similar to the Cbz group for amines, benzyl esters are removed by catalytic hydrogenation.
Photocleavable Esters: 2-Nitrobenzyl esters and phenacyl esters can be removed using photolysis, providing an orthogonal deprotection strategy. thieme-connect.de
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butyl ester | tBu, OtBu | Acid (e.g., TFA) iris-biotech.de |
| Benzyl ester | Bzl, OBzl | Catalytic Hydrogenation |
| 2-Nitrobenzyl ester | Photolysis thieme-connect.de | |
| Phenacyl ester | Photolysis thieme-connect.de |
Thiol Protecting Groups
The thiol group of cysteine is highly nucleophilic and prone to oxidation, necessitating its protection during synthesis. bachem.comsigmaaldrich.com A wide array of thiol protecting groups have been developed, each with specific cleavage conditions. semanticscholar.orgrsc.org
Trityl (Trt): A commonly used group in Fmoc-based SPPS, it is labile to TFA and is typically removed during the final cleavage from the resin. sigmaaldrich.compsu.edu
Acetamidomethyl (Acm): This group is stable to both Boc and Fmoc synthesis conditions. psu.edu Its removal often requires treatment with mercury(II) acetate (B1210297) or iodine. sigmaaldrich.compsu.edu
tert-Butyl (tBu): Stable to standard SPPS conditions, it requires strong acid or specialized reagents for removal. sigmaaldrich.comresearchgate.net
Tetrahydropyranyl (Thp): This non-aromatic protecting group has been shown to reduce racemization during peptide synthesis. researchgate.net
Phenylacetamidomethyl (Phacm): This group is stable under standard synthesis conditions but can be selectively removed by penicillin amidohydrolase, offering an enzymatic deprotection strategy. psu.edu
| Protecting Group | Abbreviation | Key Features & Cleavage |
| Trityl | Trt | Acid-labile (TFA), common in Fmoc-SPPS. sigmaaldrich.compsu.edu |
| Acetamidomethyl | Acm | Stable to SPPS conditions; removed by Hg(OAc)₂ or I₂. sigmaaldrich.compsu.edu |
| tert-Butyl | tBu | Stable; requires strong acid for removal. sigmaaldrich.comresearchgate.net |
| Tetrahydropyranyl | Thp | Reduces racemization. researchgate.net |
| Phenylacetamidomethyl | Phacm | Enzymatically cleaved by penicillin amidohydrolase. psu.edu |
Chemical Reactivity and Reaction Mechanisms of S 4 Aminophenyl Cysteine
Reactivity of the Thioether Moiety
The thioether group in S-(4-Aminophenyl)cysteine is a key site for various chemical transformations, including oxidation, alkylation, and radical reactions.
Oxidation Pathways and Mechanisms
The sulfur atom in the thioether linkage of this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. This process is significant in the context of biological systems, where the oxidation of sulfur-containing amino acids can be initiated by reactive oxygen species. researchgate.net
The oxidation of thioethers to sulfoxides is a common reaction. organic-chemistry.org For instance, the oxidation of deoxyalliin (S-allyl-L-cysteine) with hydrogen peroxide yields both diastereomers of alliin (B105686) (S-allyl-L-cysteine sulfoxide). wikipedia.org Similarly, this compound can be oxidized to this compound sulfoxide (B87167) and further to this compound sulfone. The oxidation of methionine, another sulfur-containing amino acid, to methionine sulfoxide is a well-documented process that can be reversed by the enzyme methionine sulfoxide reductase. chimia.ch
The reaction of cysteine with hypochlorous acid (HOCl) leads to the formation of sulfenyl chlorides as initial products, which are unstable and react rapidly to form disulfides. researchgate.net Further oxidation can lead to the formation of sulfonic acids. researchgate.net
Table 1: Oxidation Products of this compound
| Reactant | Oxidizing Agent | Product(s) |
| This compound | Peroxide, HOCl | This compound sulfoxide, this compound sulfone, Disulfides, Sulfonic acids |
Alkylation Reactions of Thioether Groups
The thioether group of cysteine derivatives can undergo S-alkylation reactions. nih.gov The high nucleophilicity of the thiol group in cysteine makes it a prime target for alkylating agents. cnr.itacs.org This reactivity is harnessed in various bioconjugation techniques to modify proteins and peptides. nih.govresearchgate.net
Alkylation can be achieved using various reagents, such as alkyl halides and acrylamide (B121943). researchgate.netnih.govnih.gov For example, the reaction of cysteine-containing peptides with glycosyl halides in the presence of activated molecular sieves leads to the formation of S-linked glycopeptides. cnr.it This reaction proceeds via an SN2 mechanism. cnr.it Alkylation with acrylamide results in the formation of a stable thioether derivative, Cys-S-beta-propionamide. nih.gov The introduction of an alkyl group to the thioether can also introduce a positive charge, which can influence the peptide's interaction with cell membranes. escholarship.org
Recent advancements have introduced the use of thianthenium salts as an alkyl source for the S-alkylation of cysteine-containing peptides in a continuous flow reactor, offering a green and efficient method for modification. rsc.org
Radical Chemistry Involving Thioether Linkages
The thioether linkage in this compound can be involved in radical chemistry. One-electron oxidation of thioethers can generate sulfur radical cations. tandfonline.com These radical cations are key intermediates in various biological processes, including electron transport. rsc.org The stability and reactivity of these sulfur radical cations can be influenced by neighboring functional groups. chimia.ch
In biological systems, the one-electron oxidation of methionine residues is a significant process. rsc.org The resulting thioether radical cations can be stabilized by interactions with nearby aromatic rings, such as those from phenylalanine, tyrosine, or tryptophan residues. unifr.ch This through-space interaction involves an antibonding interaction between the sulfur lone pair and the phenyl π-system, which upon oxidation becomes a 3-electron S∴π bond. unifr.ch This stabilization is crucial for long-range electron transfer in proteins. unifr.ch
The reaction of positively charged phenyl radicals with aromatic amino acids can lead to the abstraction of a hydrogen atom or the NH2 group. nih.gov A notable reaction is the addition of the radical to the aromatic ring of the amino acid, followed by cleavage of the Cα-Cβ bond, resulting in side-chain abstraction. nih.gov
Reactivity of the Aromatic Amine Functionality
The 4-aminophenyl group of this compound introduces the reactivity characteristic of an aromatic amine.
Electrophilic Aromatic Substitution Potentials
The amino group on the phenyl ring is an activating group, directing electrophilic substitution to the ortho and para positions. However, since the para position is occupied by the thioether linkage, electrophilic substitution is expected to occur primarily at the positions ortho to the amino group. The amino group strongly activates the ring towards electrophilic attack.
A relevant example is the Mannich-type reaction for tyrosine bioconjugation, where an imine formed from an aldehyde and an electron-rich aniline (B41778) reacts with the phenolic side chain of tyrosine via electrophilic aromatic substitution. researchgate.net This highlights the potential for the aminophenyl group in this compound to participate in similar reactions.
Amidation and Acylation Reactions
The primary amino group of the 4-aminophenyl moiety can readily undergo amidation and acylation reactions. These reactions involve the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride, to form an amide bond.
For instance, the amino group of cysteine can be acetylated using acetic anhydride. nih.gov Similarly, the aromatic amine of this compound can be acylated. The synthesis of N-(4-aminophenyl)-substituted benzamides demonstrates the feasibility of such reactions. researchgate.net Another example is the reaction of [(4-aminophenyl)(hydroxyl)methylene]bis(phosphonic acid) with various cyclic anhydrides to yield the corresponding amic acids. ajchem-a.com These reactions are fundamental in synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. N-Acetyl-S-(4-nitrophenyl)-L-cysteine is a commercially available acylated derivative. chemsrc.comfishersci.com
Table 2: Reactions of the Aromatic Amine in this compound
| Reaction Type | Reagent | Product Type |
| Amidation | Carboxylic acid derivative | Amide |
| Acylation | Acyl halide, Anhydride | Acylated amine |
Diazotization and Coupling Reactions
The primary aromatic amine group of this compound allows it to undergo diazotization, a process that converts the amine into a diazonium salt. This reaction is typically carried out by treating the compound with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. slideshare.netcuhk.edu.hk The diazonium ion is a highly reactive intermediate. slideshare.net
Once formed, the this compound diazonium salt can participate in coupling reactions, which are electrophilic aromatic substitution reactions. slideshare.net These reactions involve the diazonium ion acting as an electrophile and attacking an electron-rich aromatic compound, known as the coupling component. slideshare.net Common coupling components include phenols and anilines. slideshare.netresearchgate.net The reaction with tyrosine residues in proteins is a notable example, where the diazonium salt couples to the electron-rich phenol (B47542) side chain. researchgate.netacs.org The rate and extent of this coupling are pH-dependent, with higher pH values generally favoring the reaction. researchgate.net
The general mechanism for a coupling reaction involves the attack of the nucleophilic coupling component on the terminal nitrogen of the diazonium ion, leading to the formation of an azo compound, characterized by the -N=N- functional group. cuhk.edu.hk These azo compounds are often colored, forming the basis of many dyes and pigments. cuhk.edu.hk The reactivity of the diazonium salt is influenced by substituents on the aromatic ring; electron-withdrawing groups tend to increase reactivity. rsc.org
A study involving the diazotization of a similar compound, 2-S-(4-aminobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-NH₂-Bn-NOTA), and subsequent coupling with L-tyrosine demonstrated the feasibility of this reaction pathway for bioconjugation. acs.org The diazotization was achieved with sodium nitrite and hydrochloric acid at low temperatures, followed by coupling to L-tyrosine at a pH of 9. acs.org
Table 1: Diazotization and Coupling Reaction Parameters
| Parameter | Condition | Reference |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) and Hydrochloric Acid (HCl) | cuhk.edu.hkacs.org |
| Temperature | 0-5 °C | cuhk.edu.hkacs.org |
| Coupling Component | L-tyrosine, Phenols, Anilines | cuhk.edu.hkresearchgate.netacs.org |
| Coupling pH | ~9 (for tyrosine) | acs.org |
Reactivity of the Amino Acid Backbone
The α-amino group of this compound, like that of other amino acids, is nucleophilic. Its reactivity is, however, generally lower than the thiol group of the cysteine residue. acs.orgresearchgate.net The nucleophilicity of primary amino groups in amino acids is significant, and they readily react with various electrophiles. rsc.org
In the context of peptide synthesis and modification, the α-amino group can participate in amidation reactions. nih.gov For instance, it can react with activated carboxylic acids to form peptide bonds. This is a fundamental reaction in protein chemistry. umich.edu The reactivity of the amino group is pH-dependent; at physiological pH, it is largely protonated, which reduces its nucleophilicity. nih.gov
Studies on the kinetics of amino acid reactions with electrophiles have shown that while the pKaH values of amino acids can vary significantly, the nucleophilic reactivities of their primary amino groups differ by a much smaller factor. rsc.org The secondary amino group of proline is noted to be significantly more reactive, and the thiolate group of cysteine is orders of magnitude more nucleophilic than primary amino groups. researchgate.netrsc.org
The carboxylic acid group of this compound can undergo reactions typical of this functional group, most notably esterification and amidation. libretexts.org
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted into an ester. libretexts.org This reaction is reversible, and its equilibrium can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Amidation: The carboxylic acid can react with primary or secondary amines to form secondary or tertiary amides, respectively. libretexts.org This reaction typically requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. umich.edumdpi.comlibretexts.org Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reactivity and minimize side reactions like racemization. umich.edu The initial step involves the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. umich.edu
Table 2: Common Reagents for Carboxylic Acid Activation in Amide Synthesis
| Activating Agent | Additive | Reference |
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | umich.edu |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) | - | nih.gov |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) | - | researchgate.net |
The structure of this compound, containing a nucleophilic α-amino group and an electrophilic (when activated) carboxylic acid group, allows for potential intramolecular cyclization reactions. However, direct head-to-tail cyclization is less common for single amino acid units and more relevant in the context of peptides.
More pertinent to the cysteine moiety is the potential for intramolecular cyclization involving the thiol group. For instance, intramolecular nucleophilic aromatic substitution can occur if a suitable electrophilic site is present on the phenyl ring or introduced via a linker. rsc.org In a study, peptides containing cysteine and a fluorobenzoic acid derivative underwent spontaneous cyclization via intramolecular nucleophilic aromatic substitution to form thioethers. rsc.org
Another pathway for intramolecular cyclization involves the reaction of the α-amino group with an internal electrophilic center. For example, the N-terminal glutamate (B1630785) in a peptide can undergo intra-residue cyclization to form pyroglutamate, a reaction that can be mediated by coupling reagents like DMTMM. researchgate.net Similarly, aspartic acid residues can undergo intramolecular cyclization to form a succinimide (B58015) intermediate, which can have significant effects on protein structure and function. researchgate.net While not directly involving this compound in the cited study, these mechanisms illustrate potential intramolecular cyclization pathways for amino acids within a peptide chain. researchgate.net
Furthermore, intramolecular reactions can be designed by introducing reactive groups. For example, a peptide containing a cysteine and a chloroacetylated amino acid can cyclize through the nucleophilic attack of the cysteine thiol on the electrophilic carbon of the chloroacetyl group, forming a stable thioether linkage. scienceopen.com
Derivatization Strategies and Chemical Probe Development
Design and Synthesis of S-(4-Aminophenyl)cysteine-Based Chemical Probes
The inherent functionalities of this compound make it an excellent starting point for creating sophisticated chemical probes. Its cysteine moiety allows for targeting specific sites in proteins, while the aminophenyl group can be readily modified to introduce reporters, crosslinkers, or other functionalities.
Fluorescent labeling is a cornerstone of chemical biology, enabling the visualization and quantification of biomolecules. The aminophenyl group within this compound serves as a key anchor point for the attachment of fluorophores. For instance, derivatives containing the 4-aminophenyl group are utilized in the synthesis of fluorescent probes like 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence (TMABODIPY). researchgate.net This probe has been successfully used for the sensitive detection of trace nitrite (B80452). researchgate.net
Furthermore, the aminophenyl motif is integral to the construction of advanced fluorescent materials. Researchers have used precursors like 1,3,5-tris(4-aminophenyl)benzene (B174889) to synthesize fluorescent covalent organic frameworks (COFs). researchgate.net These materials exhibit high sensitivity for detecting amino acids such as cysteine and homocysteine. researchgate.net Another class of fluorescent reagents, oxadiazoles, can be used to label cysteine residues. nih.gov However, studies have shown that the fluorescent derivative formed with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) can be unstable under certain conditions, such as high pH and temperature in the presence of reductants, which is an important consideration in experimental design. nih.gov
Table 1: Examples of Fluorescent Labeling Strategies
| Probe/Material | Precursor/Moiety | Target Analyte | Key Finding | Citation |
|---|---|---|---|---|
| TMABODIPY | 4'-aminophenyl | Nitrite | Forms a stable, highly fluorescent diazotate for sensitive detection. | researchgate.net |
| Fluorescent COFs | 1,3,5-tris(4-aminophenyl)benzene | Cysteine, Homocysteine | Morphology can be controlled to create flower-shaped frameworks for high-sensitivity detection. | researchgate.net |
| ABD-F | Oxadiazole | Cysteine | The resulting fluorescent adduct is reversible under certain reducing conditions. | nih.gov |
Bioconjugation, the chemical linking of two biomolecules, is a powerful technique for creating novel therapeutics, diagnostics, and research tools. The unique nucleophilicity and relatively low abundance of cysteine residues in proteins make them an ideal target for site-selective modification. thno.orgnih.gov this compound and its derivatives are central to several bioconjugation strategies.
A sophisticated approach for modifying peptides and proteins involves cysteine-directed proximity-driven reactions. nih.gov This strategy initiates with a rapid and highly specific labeling of a cysteine residue. nih.govnih.gov This initial conjugation event brings a reactive group into close proximity with another amino acid on the same molecule, triggering a secondary, intramolecular reaction. nih.gov For example, chlorooxime-based reagents have been developed that react quickly with cysteine thiols. nih.gov This initial labeling can then set up a proximity-driven acylation of a nearby lysine (B10760008) or N-terminal amine, resulting in the formation of a bicyclic peptide from a linear precursor under physiological conditions. nih.govnih.govresearchgate.net This method allows for the construction of complex peptide structures with varied ring topologies, which is valuable for creating novel peptide libraries and therapeutics. nih.govnih.gov
The Michael addition reaction between a maleimide (B117702) and a cysteine thiol is one of the most widely used methods for bioconjugation. nih.govkinampark.comresearchgate.net This reaction is popular due to its simplicity, rapid kinetics, and high specificity for cysteine residues under physiological pH. nih.govkinampark.com Numerous proteins and antibodies have been modified using maleimide-based reagents to attach drugs, fluorophores, or other payloads. nih.govnih.gov
However, a significant drawback of this chemistry is the limited stability of the resulting succinimidyl thioether linkage. nih.govjove.com This bond can undergo a retro-Michael reaction, particularly in vivo, leading to the release of the conjugated payload. nih.govjove.com This instability can compromise the efficacy of antibody-drug conjugates (ADCs) by reducing the concentration of the active agent at the target site and potentially increasing off-target toxicity. nih.gov This limitation has driven the development of alternative, more stable conjugation chemistries. nih.govjove.com
Palladium-mediated cross-coupling reactions have emerged as a powerful tool for the site-selective modification of proteins. nih.govresearchgate.net These methods, adapted from traditional organic synthesis, offer unique reactivity that is often orthogonal to the native functional groups found in proteins. nih.gov Palladium catalysis can be used to form stable carbon-carbon bonds at specific amino acid residues, including cysteine. nih.govresearchgate.net
One innovative approach involves the conversion of a nucleophilic cysteine residue into an electrophilic S-aryl-Pd-X unit through an intramolecular oxidative addition. mit.edu This creates a stable palladium-protein oxidative addition complex that can be isolated and subsequently reacted with various nucleophiles, including cysteine residues on a second protein. mit.edu This "nucleophile-nucleophile" coupling strategy enables the site-specific conjugation of two different proteins under mild, aqueous conditions. mit.edu Furthermore, palladium complexes have been developed for the on-demand deprotection of various cysteine-protecting groups, providing greater control and flexibility in complex protein synthesis and modification schemes. researchgate.net
Bioconjugation with Peptides and Proteins
Maleimide-Thiol Addition Reactions
Creation of Functionalized Analogues for Molecular Recognition Studies
The design of functionalized analogues of this compound is crucial for studies in molecular recognition, where the goal is to understand and manipulate the interactions between molecules. By systematically altering the structure of the aminophenyl or cysteine portions of the molecule, researchers can create probes to investigate binding sites in proteins, receptors, and enzymes. nih.govacs.org
For example, functionalizing a core scaffold with groups like m-nitrophenyl or pentafluorophenyl can create receptors with high selectivity for specific anions, such as sulfate. acs.org These studies rely on the precise positioning of functional groups to achieve structural complementarity with the target molecule. acs.org Similarly, in the study of G protein-coupled receptors, analogues of ligands are synthesized to probe the binding pocket. nih.gov By mutating residues in the receptor and testing the binding affinity of various functionalized ligands, researchers can map the specific interactions that govern molecular recognition. nih.gov The this compound scaffold provides a platform to build such analogues, where the aminophenyl group can be modified to explore interactions within a receptor's binding site, while the cysteine portion could be used to anchor the probe covalently for further analysis.
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | S-(4-APC) |
| 1,3,5,7-tetramethyl-8-(4'-aminophenyl)-4,4-difluoro-4-bora-3a,4a-diaza-s-indacence | TMABODIPY |
| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | ABD-F |
| 1,3,5-tris(4-aminophenyl)benzene | - |
| 1-pyrenecarboxaldehyde | 1-py |
| Chlorooxime | - |
| Maleimide | - |
| m-nitrophenyl | - |
| Pentafluorophenyl | - |
Linker Chemistry for this compound Conjugates
The unique structure of this compound, which features a blocked thiol group and presents both an aromatic and an aliphatic primary amine, offers distinct opportunities for linker attachment in the development of chemical probes and bioconjugates. The derivatization strategies primarily target the nucleophilic amino groups or the carboxylic acid of the cysteine backbone, enabling the covalent attachment of a wide array of linker molecules. These linkers are crucial for connecting the this compound moiety to other molecules of interest, such as reporter tags, drugs, or biomolecules.
The primary sites for conjugation on this compound are the aromatic amine (aniline) on the phenyl ring and the alpha-amino and carboxyl groups of the cysteine residue. The reactivity of the aniline-like amine is generally lower than that of the aliphatic alpha-amino group, allowing for selective functionalization under controlled reaction conditions.
Strategies for Linker Attachment
Linker attachment to this compound is predominantly achieved through the formation of stable covalent bonds such as amides and carbamates. The choice of strategy depends on the desired stability of the final conjugate and the nature of the linker itself.
Amide Bond Formation: This is a robust and widely used method for conjugating linkers that contain a carboxylic acid group. The aromatic amine of this compound can be coupled with a carboxyl-terminated linker using standard peptide coupling reagents. Research on structurally similar compounds, such as 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol, demonstrates the efficacy of this approach. In these syntheses, coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) in the presence of a base such as diisopropylethylamine (DIPEA) are used to facilitate the formation of a stable amide bond between the aromatic amine and the linker. jove.com This method allows for the attachment of linkers containing various functionalities, including polyethylene (B3416737) glycol (PEG) chains to improve solubility or terminal reactive groups for further conjugation. jove.comnih.gov
Carbamate (B1207046) Linkage: An alternative strategy involves the reaction of the aminophenyl group with a linker containing a chloroformate or an activated carbonate. For instance, an aniline (B41778) can react with a chloroformate to yield a stable carbamate linkage. acs.org This type of chemistry provides another versatile option for tethering this compound to diverse molecular scaffolds.
The table below summarizes the primary functional groups on this compound available for linker attachment and the corresponding chemistries.
| Functional Group on this compound | Linker Reactive Group | Resulting Linkage | Reagents/Conditions |
| Aromatic Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide | EDCI, DIPEA |
| Aromatic Amine (-NH₂) | Activated Carbonate | Carbamate | Base (e.g., DIPEA) |
| Aromatic Amine (-NH₂) | Chloroformate | Carbamate | Base |
| Alpha-Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Amide | Mildly basic pH |
| Carboxylic Acid (-COOH) | Amine (-NH₂) | Amide | Carbodiimide coupling reagents |
Bifunctional Linkers in Chemical Probe Development
The development of chemical probes often requires heterobifunctional linkers, which possess two different reactive groups. One end of the linker attaches to this compound, while the other end is used to conjugate to a target molecule or a reporter group (e.g., a fluorophore, biotin, or a radiolabel).
For example, a linker could be designed with a carboxylic acid at one terminus to react with the aromatic amine of this compound, and a maleimide group at the other. researchgate.net Maleimides are highly reactive towards thiol groups found in cysteine residues of proteins. rsc.orgthermofisher.com This approach would create a conjugate capable of selectively labeling cysteine-containing proteins. Similarly, linkers terminating in an N-hydroxysuccinimide (NHS) ester can be used to target primary amines like lysine residues in proteins. nih.gov
The table below outlines examples of bifunctional linkers and their potential application in creating this compound-based probes.
| Bifunctional Linker Type | Reactive Group A (for S-APC*) | Reactive Group B (for Target) | Target Functional Group | Application Example |
| Carboxy-PEG-Maleimide | Carboxylic Acid | Maleimide | Thiol (-SH) | Site-selective labeling of protein cysteine residues. rsc.org |
| Carboxy-PEG-NHS Ester | Carboxylic Acid | NHS Ester | Amine (-NH₂) | Labeling of lysine residues in proteins or other amine-containing molecules. nih.gov |
| Amino-PEG-Maleimide | Amine | Maleimide | Thiol (-SH) | Conjugation via the carboxyl group of S-APC for protein labeling. |
| Hydrazide-Linker-Carboxylic Acid | Carboxylic Acid | Hydrazide | Aldehyde/Ketone | Probes for targeting oxidized sugar groups or carbonyl-containing metabolites. |
*S-APC: this compound
The modular nature of these derivatization strategies allows for the systematic construction of chemical probes. By selecting appropriate linkers, researchers can control properties such as the distance between the probe and its target, the solubility of the conjugate, and the conditions under which the payload or reporter is released. For instance, cleavable linkers sensitive to pH, enzymes, or reducing environments can be incorporated for controlled release applications. tandfonline.com Conversely, non-cleavable linkers like the thioether bond formed by maleimide reactions provide high stability for applications requiring a permanent tag. nih.gov
Advanced Analytical Characterization Techniques in S 4 Aminophenyl Cysteine Research
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for elucidating the intricate structural details of S-(4-Aminophenyl)cysteine. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of information about its atomic connectivity and chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, in this compound.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons of the amino group attached to the benzene (B151609) ring in a related diamine exhibit a chemical shift around 5.21 ppm, while the protons of an amino group on a naphthalimide moiety appear at 5.75 ppm. researchgate.net In studies of L-cysteine coordinated to a metal complex, the chemical shift of the NH₂ group protons shifted from 8.52 ppm in the free ligand to 8.69 ppm upon coordination, indicating the involvement of the nitrogen in bonding. researchgate.net The analysis of N-acetylated derivatives of L-cysteine through ¹H NMR, combined with theoretical calculations, helps in understanding their conformational preferences in solution. beilstein-journals.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In a study of a cyclopalladated complex with L-cysteine, a significant change in the ¹³C NMR spectrum was observed, with a shift from 24 ppm in the complex alone to 37 ppm in the presence of L-cysteine, indicating the interaction between the metal center and the sulfur atom of the cysteine. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for Cysteine Derivatives
| Nucleus | Functional Group | Illustrative Chemical Shift (ppm) | Reference |
| ¹H | Aromatic NH₂ | ~5.2 | researchgate.net |
| ¹H | Coordinated NH₂ | ~8.7 | researchgate.net |
| ¹³C | Carbonyl (COOH) | Not specified | |
| ¹³C | Aromatic C-S | Not specified | |
| ¹³C | Aromatic C-N | Not specified | |
| ¹³C | Aliphatic CH | Not specified | |
| ¹³C | Aliphatic CH₂ | Not specified |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. uni-siegen.de These methods probe the vibrational modes of molecular bonds, providing a characteristic fingerprint of the compound. sepscience.com
IR spectroscopy is particularly sensitive to polar functional groups. sepscience.com In the analysis of diamines with structures related to this compound, characteristic C=O absorptions of a naphthalimide ring were observed between 1645-1720 cm⁻¹, and N-H stretching vibrations of the amino group were seen in the range of 3316-3453 cm⁻¹. researchgate.net For cysteine-based sulfonamide derivatives, IR spectra have shown characteristic peaks for N-H (3462 cm⁻¹), aromatic C-H (2997 cm⁻¹), aliphatic C-H (2898 cm⁻¹), OH of COOH (2651 cm⁻¹), S-H (2573 cm⁻¹), and C=O of COOH (1715 cm⁻¹). nih.gov
Raman spectroscopy, a complementary technique, is particularly useful for analyzing non-polar and symmetric bonds. sepscience.comlibretexts.org It can provide information on the molecular framework and is sensitive to the vibrations of the entire molecule. libretexts.orgrenishaw.com For instance, in the study of single-walled carbon nanotubes functionalized with cysteine, Raman spectroscopy helped in characterizing the structural changes. conicet.gov.ar
Table 2: Key IR Absorption Bands for Functional Groups Relevant to this compound
| Functional Group | Type of Vibration | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amino) | Stretching | 3300-3500 | researchgate.net |
| C-H (Aromatic) | Stretching | ~3000 | nih.gov |
| C-H (Aliphatic) | Stretching | ~2900 | nih.gov |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 | nih.gov |
| N-H (Amine) | Bending | 1550-1650 | |
| C=C (Aromatic) | Stretching | 1400-1600 | nih.gov |
| C-S | Stretching | 600-800 | |
| S-H | Stretching | 2550-2600 | nih.gov |
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. msu.edu The presence of chromophores, such as the aminophenyl group in this compound, gives rise to characteristic absorption bands.
The electronic spectrum of a molecule containing an aromatic amine will typically show absorptions due to π → π* and n → π* transitions. uzh.ch The π → π* transitions in aromatic systems are generally intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons of the nitrogen atom, are of lower intensity and appear at longer wavelengths. uzh.ch The specific wavelengths of these transitions can be influenced by the solvent and the presence of other functional groups. For example, in a study of cysteine detection, the addition of L-cysteine to a solution resulted in a red shift of the UV-vis absorbance from 480 to 500 nm as the concentration of cysteine increased. nih.gov
Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Electronic Transition | Chromophore | Expected λmax Range (nm) | Reference |
| π → π | Phenyl ring | ~200-280 | msu.edu |
| n → π | Amino group | >280 | uzh.ch |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of non-volatile compounds like this compound. torontech.com The method's versatility allows for the analysis of a broad range of compounds, including amino acids. jocpr.com
In a typical reversed-phase HPLC setup, a non-polar stationary phase is used with a polar mobile phase. The retention time of this compound would depend on its interaction with the stationary phase, which is influenced by its polarity. The purity of a sample can be determined by analyzing the resulting chromatogram, where a single, sharp peak indicates a high degree of purity. torontech.com For instance, the purity of cysteine-based sulphonamide derivatives has been determined to be over 95% by HPLC. core.ac.uk
Table 4: Typical HPLC Parameters for Amino Acid Analysis
| Parameter | Description | Typical Value/Condition | Reference |
| Column | Stationary Phase | C18 | rsc.org |
| Mobile Phase | Eluent | Acetonitrile/Water with TFA | rsc.org |
| Flow Rate | Speed of mobile phase | 1.0 mL/min | |
| Detection | Method of detection | UV at 214/280 nm | |
| Retention Time | Time for analyte to elute | Dependent on specific conditions |
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Derivatized Compounds
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. chromatographyonline.com When coupled with Mass Spectrometry (MS), SFC-MS becomes a powerful tool for the analysis of complex mixtures. For compounds that are difficult to analyze in their native form, derivatization can be employed to improve their chromatographic behavior and detection sensitivity. researchgate.net
In the context of compounds structurally related to this compound, such as organic acids, derivatization with reagents like N-(4-aminophenyl)piperidine has been shown to significantly enhance their detection by SFC-MS. nih.govrowan.edunsf.gov This approach improves the ionization efficiency and allows for detection in positive ionization mode, which is often more sensitive. nsf.gov This technique could be particularly useful for analyzing this compound in complex biological matrices where trace-level detection is required. The derivatization introduces a tag that enhances the compound's proton affinity, leading to improved signal in the mass spectrometer. nih.gov
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of this compound. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
When this compound is introduced into a mass spectrometer, it is bombarded with high-energy electrons, leading to the removal of an electron to form a positively charged molecular ion (M⁺). chemguide.co.uk The m/z value of this molecular ion provides the compound's molecular weight. For this compound (C₉H₁₂N₂O₂S), the exact mass is calculated to be 212.06194880 Da. nih.gov The detection of a prominent ion peak at this m/z value in a high-resolution mass spectrum serves as a primary confirmation of the compound's presence and identity.
Molecular Properties Determined by Mass Spectrometry
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂S | PubChem |
| Molecular Weight | 212.27 g/mol | Computed by PubChem 2.2 nih.gov |
The molecular ions generated during mass spectrometry are often energetically unstable and undergo fragmentation, breaking down into smaller, characteristic charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragment ions, known as the fragmentation pattern, provides a "fingerprint" that is unique to the molecule's structure. Analysis of these fragments helps to elucidate the connectivity of atoms within the molecule.
For this compound, several key fragmentation pathways can be predicted based on its structure, which includes a cysteine moiety and an aminophenyl group linked by a thioether bond. Common fragmentation events for such compounds include alpha-cleavage and the loss of stable neutral molecules. libretexts.org
Predicted Fragmentation Patterns:
Cleavage of the C-S bond: The bond between the sulfur atom and the phenyl ring or the cysteine's beta-carbon can break, leading to fragments corresponding to the aminophenylthio group or the cysteine backbone.
Loss of Carboxyl Group: A common fragmentation for amino acids is the loss of the carboxyl group as carbon dioxide (CO₂, 44 Da).
Fragmentation of the Aminophenyl Ring: The aromatic ring can undergo cleavage, although it is generally more stable.
Potential Fragment Ions of this compound
| Fragment Ion (Structure) | m/z (approx.) | Description |
|---|---|---|
| [M-COOH]⁺ | 167 | Loss of the carboxyl group. |
| [C₆H₆NS]⁺ (Aminothiophenol ion) | 124 | Cleavage of the S-CH₂ bond. |
| [C₃H₆NO₂]⁺ (Cysteine backbone fragment) | 88 | Cleavage of the C-S bond with charge retention on the cysteine part. |
This detailed analysis of fragment ions allows researchers to piece together the molecule's structure, confirming the presence of both the aminophenyl and cysteine components and their specific linkage.
X-ray Crystallography for Solid-State Structural Determination
The process requires growing a single, high-quality crystal of the compound. This crystal is then exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. researchgate.net By analyzing the positions and intensities of these spots, scientists can calculate an electron density map of the molecule and from that, build a detailed three-dimensional model of the atomic structure. researchgate.net
While a specific crystal structure for this compound is not publicly available in major databases as of this writing, analysis of related compounds demonstrates the power of this technique. For instance, studies on other aminophenyl derivatives and cysteine-containing proteins have provided detailed structural data. mdpi.comhku.hk If a crystal structure of this compound were determined, it would provide key parameters such as those listed in the table below.
Representative Crystallographic Data for an Aminophenyl Derivative
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The crystal lattice system (e.g., triclinic, monoclinic). | Triclinic mdpi.com |
| Space Group | The symmetry group of the crystal. | P-1 mdpi.com |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a, b, c (Å); α, β, γ (°) |
| Bond Lengths | The precise distance between covalently bonded atoms (e.g., C-S, C-N, C-C). | C-S: ~1.78 Å, C-N: ~1.40 Å |
| Bond Angles | The angle formed by three connected atoms (e.g., C-S-C). | C-S-C: ~103° |
Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal lattice. For this compound, this would include hydrogen bonds involving the amino groups, the carboxyl group, and potentially the sulfur atom, as well as π-stacking interactions between the aromatic rings of adjacent molecules. This information is vital for understanding the compound's solid-state properties and for designing derivatives with specific structural features.
Computational Chemistry and Theoretical Studies on S 4 Aminophenyl Cysteine
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the fundamental properties of S-(4-Aminophenyl)cysteine at the atomic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. grafiati.comwisc.edu DFT calculations can determine various "global reactivity descriptors" that provide insight into a molecule's stability and chemical behavior. grafiati.com These descriptors include chemical potential, chemical hardness, and global electrophilicity. grafiati.com
For molecules with similar functional groups, such as aromatic amines, DFT can be used to compare their relative reactivity. For instance, a study on aniline (B41778) derivatives demonstrated that the electrophilicity and nucleophilicity indices can predict which molecules are more susceptible to nucleophilic or electrophilic attack. thaiscience.info The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key concepts in understanding reactivity. biointerfaceresearch.com
While specific DFT studies on this compound are not widely published, the principles of DFT applied to similar molecules, like cysteine and aromatic amines, provide a framework for understanding its likely electronic characteristics. For example, DFT calculations have been used to study the addition of the cysteine thiol to other molecules, highlighting the nucleophilic character of the sulfur atom. mdpi.com
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. readthedocs.io It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.inforesearchgate.net MEP maps use a color-coded scheme where different colors represent different values of the electrostatic potential. researchgate.netuni-muenchen.de Typically, red areas indicate regions of negative potential, which are attractive to electrophiles, while blue areas represent regions of positive potential, which are favorable for nucleophilic attack. biointerfaceresearch.comresearchgate.netuni-muenchen.de
For this compound, an MEP map would likely show negative potential (red) around the sulfur atom of the thiol group and the nitrogen atom of the aromatic amine, indicating these as potential sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine and thiol groups. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules, including biological targets. uni-muenchen.de
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uef.fischolaris.ca These simulations provide detailed information about the conformational flexibility and dynamics of a molecule. researchgate.net By analyzing the trajectory of the atoms, researchers can identify stable conformations, understand conformational changes, and calculate properties like the radius of gyration, which indicates the compactness of a structure. researchgate.netmdpi.com
Prediction of Reactivity and Protonation States
The reactivity of this compound is largely governed by the protonation states of its ionizable groups: the carboxylic acid, the aliphatic amine, and the thiol group.
pKa Calculations for Cysteine Thiol and Amine Groups
The pKa value is a measure of the acidity of a functional group. The protonation state of a group (whether it is protonated or deprotonated) depends on the pH of the environment and its pKa value. The thiol group of cysteine is a key nucleophile in many biochemical reactions, and its reactivity is highly dependent on its protonation state; the deprotonated thiolate (S-) is a much stronger nucleophile than the protonated thiol (SH). researchgate.netrsc.org
The pKa values for the functional groups of standard cysteine are approximately 1.7-2.0 for the carboxylic acid, 8.2-8.4 for the thiol group, and 10.7 for the amino group. chegg.comucalgary.ca However, the presence of the 4-aminophenyl group in this compound would be expected to influence these pKa values. The electron-donating nature of the amino group on the phenyl ring could potentially affect the acidity of the nearby thiol group.
Computational methods exist for calculating the pKa of ionizable residues in proteins and small molecules. nih.gov These methods can be broadly categorized into implicit solvent models and explicit solvent models. nih.gov While implicit solvent models have shown some limitations in accurately predicting cysteine pKa values, explicit solvent methods have generally performed better. nih.gov Accurate pKa prediction for this compound would be crucial for understanding its reactivity profile at physiological pH.
Modeling of Interactions with Molecular Targets (e.g., enzymes, receptors)
Understanding how this compound interacts with biological macromolecules is a key area of research. Computational modeling techniques, such as molecular docking, are often employed to predict the binding mode and affinity of a small molecule to a protein target. nih.gov
These studies can help to identify potential protein targets for this compound and to understand the specific interactions that stabilize the complex. For example, modeling could reveal hydrogen bonds, electrostatic interactions, or hydrophobic interactions between the ligand and the protein's active site.
Given that S-aryl-cysteine derivatives have been investigated as inhibitors of enzymes like kynureninase, it is plausible that this compound could also be modeled in the active sites of such enzymes. nih.gov Such modeling studies can guide the design of more potent and selective inhibitors by identifying key structural features required for binding. google.com The ability of the cysteine moiety to form covalent bonds with target proteins is another aspect that can be explored through computational modeling, a strategy that has been successfully used in drug design. acs.org
Application of Machine Learning in Chemical Space Exploration
The exploration of chemical space using computational methods has been significantly enhanced by the integration of machine learning (ML) and artificial intelligence (AI). These technologies offer powerful tools for navigating the vast landscape of potential molecules, which is estimated to contain up to 10^60 drug-like compounds, to identify candidates with desired properties. While extensive research exists on applying ML to drug discovery and materials science, dedicated studies focusing specifically on the chemical space exploration of this compound are not prominent in the current scientific literature. However, the established principles of cheminformatics and machine learning provide a clear framework for how such an investigation could be conducted.
Machine learning models, particularly deep neural networks, can be trained on large chemical databases to recognize patterns connecting molecular structures to their properties. An active learning approach is often employed, where the ML model iteratively suggests new compounds for evaluation by a more accurate, but computationally expensive, method (the "oracle"), such as quantum mechanical calculations or experimental validation. The results are then fed back into the training set to improve the model's predictive accuracy for subsequent iterations. This iterative cycle allows for efficient exploration of a vast chemical library to identify molecules with high-affinity or other optimized properties without needing to synthesize or computationally evaluate every single one.
For a compound like this compound, a machine learning workflow could be designed to explore its chemical space for analogues with enhanced biological activity or improved physicochemical properties. The process would begin by defining a relevant chemical space around the parent molecule. This could be achieved by generating a virtual library of derivatives through the modification of its core structure, for instance, by altering the substituents on the phenyl ring or modifying the cysteine backbone.
An ML model, such as a graph neural network or a random forest model, would then be trained on a dataset of known molecules with relevant properties (e.g., binding affinity to a specific protein target). The model would learn to predict these properties based on molecular features or "fingerprints." This trained model could then be used to screen the virtual library of this compound analogues, prioritizing a small subset of the most promising candidates for more rigorous computational analysis, such as molecular docking or free energy calculations.
The findings from such a hypothetical study could be represented in a data table that compares the predicted properties of generated analogues against the parent compound, this compound.
Table 1: Illustrative Machine Learning-Based Screening of a Virtual Library of this compound Analogues
This interactive table provides a hypothetical example of results from a machine learning-based chemical space exploration. The data is for illustrative purposes to demonstrate how machine learning can be applied to screen for novel compounds with potentially improved properties relative to a parent molecule. The 'Predicted Binding Affinity' is a score generated by a hypothetical ML model, and 'Novelty Score' indicates the structural dissimilarity from the training data.
| Compound ID | Structure (SMILES) | Parent Compound | Predicted Binding Affinity (kcal/mol) | Predicted Solubility (logS) | Novelty Score |
| APC-001 | C1=CC(=CC=C1N)SCC@@HN | - | -7.2 | -1.5 | 0.85 |
| APC-002 | C1=CC(=CC=C1NC(=O)C)SCC@@HN | APC-001 | -8.5 | -1.8 | 0.79 |
| APC-003 | C1=CC(=C(C=C1N)F)SCC@@HN | APC-001 | -7.8 | -1.4 | 0.91 |
| APC-004 | C1=CC(=CC=C1N)SCC@@HN | APC-001 | -7.5 | -1.2 | 0.88 |
| APC-005 | C1=CC(=CC=C1N(C)C)SCC@@HN | APC-001 | -7.9 | -1.1 | 0.93 |
This table is a hypothetical representation and does not reflect actual experimental or computational results.
Such an approach, combining generative models with predictive machine learning and physics-based calculations, represents a powerful strategy for accelerating the discovery of new chemical entities with tailored functionalities, starting from a known compound like this compound.
Applications in Chemical Biology and Advanced Organic Synthesis
Incorporation into Peptide and Protein Architectures for Structural and Functional Probes
The ability to introduce specific functionalities into peptides and proteins is crucial for understanding their biological roles and for developing new therapeutic and diagnostic agents. S-(4-aminophenyl)cysteine serves as a valuable component in this context, enabling the creation of sophisticated molecular probes.
Design of Peptidomimetics Incorporating this compound Scaffolds
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation. mdpi.comjocpr.com The incorporation of non-canonical amino acids like this compound is a key strategy in the design of peptidomimetics. mdpi.com
The aromatic ring and the thioether linkage of this compound introduce conformational constraints into the peptide backbone. uq.edu.au This can help to stabilize specific secondary structures, such as turns or helices, which are often crucial for biological activity. nih.gov The aniline (B41778) moiety provides a site for further chemical modification, allowing for the attachment of fluorescent labels, cross-linking agents, or other reporter groups. This dual functionality makes this compound a powerful tool for creating peptidomimetics that can probe protein-protein interactions or act as targeted therapeutic agents. nih.gov For instance, a peptidomimetic containing this compound could be designed to bind to a specific enzyme's active site, with the amino group serving as a handle for attaching a cytotoxic drug, thereby creating a targeted anticancer agent. google.com
Role in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic forces. rug.nlsioc-journal.cn The self-assembly of molecules into well-defined, ordered structures is a fundamental concept in this field. This compound, with its combination of a chiral amino acid, an aromatic ring, and functional groups capable of hydrogen bonding, is an excellent candidate for constructing supramolecular assemblies. mdpi.com
The aromatic phenyl rings can participate in π-π stacking interactions, while the amino and carboxyl groups of the cysteine backbone can form extensive hydrogen bond networks. These interactions can drive the self-assembly of this compound molecules into higher-order structures like nanofibers, gels, or vesicles. The chirality of the cysteine residue can be transferred to the supramolecular level, leading to the formation of helical or other chiral nanostructures. These self-assembled materials have potential applications in areas such as drug delivery, tissue engineering, and catalysis.
Building Block for Novel Organic Frameworks and Materials
The ability to design and synthesize porous crystalline materials with tailored properties is a major goal in materials science. This compound, with its rigid structure and multiple functional groups, is a promising building block for the creation of novel organic frameworks and functional materials.
Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.comnih.gov Their high surface area, tunable porosity, and structural designability make them attractive for applications in gas storage, catalysis, and sensing. researchgate.net The synthesis of COFs typically involves the condensation reaction between multitopic building blocks. rsc.org
This compound can serve as a tritopic or ditopic linker in the synthesis of COFs. The amino group on the phenyl ring can react with aldehyde-containing monomers to form imine-linked COFs. rsc.org The carboxyl and amino groups of the cysteine backbone can also be utilized in other condensation reactions. The incorporation of the chiral cysteine unit can impart chirality to the resulting COF, which is highly desirable for applications in enantioselective separations and asymmetric catalysis. Furthermore, the thioether and aromatic amine functionalities within the COF pores can act as active sites for catalysis or as binding sites for specific molecules. For example, a COF constructed with this compound could be used as a sensor for heavy metal ions, which would coordinate to the sulfur atoms.
| Framework Type | Building Blocks | Linkage | Key Properties | Potential Applications |
| Imine-linked COF | This compound, Dialdehyde/Trialdehyde | Imine | High crystallinity, Porosity | Gas storage, Catalysis |
| Chiral COF | This compound, Achiral linkers | Various covalent bonds | Chirality, Enantioselectivity | Enantioselective separation, Asymmetric catalysis |
Nanoparticle Surface Functionalization
The functionalization of nanoparticle surfaces is crucial for their application in various fields, including nanomedicine, catalysis, and sensing. uni-marburg.denih.gov Modifying nanoparticles with specific ligands can improve their stability, biocompatibility, and targeting ability. This compound is an attractive ligand for the surface functionalization of nanoparticles, particularly metallic nanoparticles like gold and silver. mdpi.com
The thiol group of the cysteine moiety forms a strong covalent bond with the surface of gold or silver nanoparticles, providing a stable anchor. mdpi.com The rest of the molecule then extends from the nanoparticle surface, presenting the aromatic amine and the chiral amino acid to the surrounding environment. The amino group can be further modified to attach other molecules, such as targeting ligands (e.g., antibodies or peptides), drugs, or imaging agents. core.ac.uk The chiral environment created by the cysteine on the nanoparticle surface can be exploited for enantioselective recognition and catalysis. mdpi.com For example, gold nanoparticles functionalized with this compound could be used for the targeted delivery of a drug to cancer cells, with the aromatic amine being used to conjugate a tumor-targeting antibody.
Development of Synthetic Reagents and Catalysts
The strategic modification of naturally occurring chiral molecules, such as amino acids, provides a powerful platform for the development of novel synthetic reagents and catalysts. Cysteine, with its reactive thiol group, offers a versatile scaffold for creating a diverse array of derivatives with potential applications in asymmetric synthesis. The introduction of an aryl group at the sulfur atom, as seen in S-aryl-L-cysteine derivatives, can significantly influence the steric and electronic properties of the molecule, making these compounds attractive candidates for chiral ligands and organocatalysts.
Chiral Catalysis with Cysteine Derivatives
While the broader class of cysteine derivatives has seen successful application in chiral catalysis, specific research detailing the use of This compound as a catalyst or in the development of catalytic systems is not extensively documented in publicly available scientific literature. The field has more prominently featured other analogues, such as S-alkyl and other S-aryl cysteine derivatives, in the design of chiral catalysts.
For instance, research has demonstrated the utility of S-methyl-L-cysteine and its derivatives in creating chiral ionic liquids that act as organocatalysts for asymmetric aldol (B89426) reactions. capes.gov.brmdpi.comresearchgate.net These catalysts have shown the ability to produce aldol products with moderate to high yields and significant enantiomeric excess. capes.gov.brmdpi.comresearchgate.net Similarly, organocatalysts derived from cysteine have been developed for highly enantioselective intramolecular Michael reactions, leading to the formation of complex chiral skeletons. mdpi.comgoogle.com
In the realm of metal-catalyzed reactions, various cysteine derivatives have been employed as chiral ligands. For example, thiophene-oxazoline ligands prepared from S-methyl-(R)-cysteine have been used in the enantioselective phenylation of aromatic aldehydes. scielo.br These examples underscore the potential of the cysteine scaffold in chiral catalysis.
However, the absence of specific studies on this compound in this context means that a detailed analysis of its performance, including data on reaction yields and enantioselectivity, cannot be provided at this time. The presence of the aminophenyl group suggests that it could be a candidate for further derivatization or for imparting unique electronic properties to a catalyst, but this remains a subject for future investigation.
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis
The synthesis of S-(4-Aminophenyl)cysteine and its derivatives is a prime candidate for the transition from traditional batch processing to more efficient and controlled continuous-flow manufacturing. Flow chemistry offers significant advantages, including enhanced reaction speed, improved safety, and greater consistency, which are critical for producing complex molecules. mpg.de Automated platforms, which can integrate synthesis, purification, and analysis, represent the next frontier. amidetech.com
The application of automated fast-flow peptide synthesis (AFPS) has already demonstrated the capacity to produce long peptide chains and even single-domain proteins with high fidelity and speed. amidetech.comrsc.org This technology could be adapted for the synthesis of peptides incorporating this compound, enabling the rapid generation of libraries of novel biomolecules. acs.org The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can minimize side-product formation and improve the yield and purity of the target compound. amidetech.comacs.org
Table 1: Comparison of Batch vs. Flow Synthesis for this compound Derivatives
| Feature | Traditional Batch Synthesis | Flow Chemistry & Automated Synthesis |
|---|---|---|
| Reaction Control | Limited; potential for thermal gradients and mixing issues. | Precise control over temperature, pressure, and mixing. acs.org |
| Scalability | Challenging; often requires re-optimization of conditions. | More straightforward through 'numbering-up' or 'sizing-up' reactors. biointerfaceresearch.com |
| Safety | Higher risk due to large volumes of reagents and solvents. | Enhanced safety with smaller reaction volumes and better heat dissipation. mpg.de |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent process parameters. acs.org |
| Automation | Difficult to fully automate. | Readily integrated with automated pumps, reactors, and in-line analytics. mpg.deamidetech.com |
Future research will likely focus on developing dedicated flow chemistry protocols for the arylation of cysteine to produce this compound, potentially using photocatalytic methods that are well-suited to flow reactors. acs.org
Advanced Spectroscopic Techniques for In-Situ Monitoring
Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing synthetic routes and controlling its reactivity in complex biological environments. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) and real-time monitoring are invaluable for this purpose. youtube.com
Techniques such as real-time Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can provide detailed information about the formation of intermediates, reaction kinetics, and the influence of catalysts. youtube.com For instance, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be used to observe surface-adsorbed species on a heterogeneous catalyst during a reaction, providing insights into the active sites and reaction pathways. youtube.com Fluorescence spectroscopy is another powerful tool, capable of detecting reaction events at the single-molecule level, which could be used to study the conjugation of this compound to biomolecules. oup.com
Table 2: Potential In-Situ Spectroscopic Techniques for this compound Studies
| Spectroscopic Technique | Information Gained | Potential Application |
|---|---|---|
| Real-Time NMR Spectroscopy | Structural elucidation of intermediates and products; reaction kinetics. | Monitoring the progress of this compound synthesis or its subsequent modification. |
| Raman Spectroscopy | Vibrational modes of functional groups (e.g., S-H, C-S bonds); low sensitivity in aqueous media. | Tracking the consumption of the thiol group during bioconjugation reactions. |
| FTIR/DRIFTS | Identification of functional groups and bonding changes; surface species on catalysts. youtube.com | Investigating the mechanism of catalytic reactions used to synthesize the compound. youtube.com |
| Mass Spectrometry (MS) | Molecular weight of reactants, intermediates, and products. | Coupling with liquid chromatography (LC-MS) for real-time analysis of reaction mixtures. nih.gov |
| Fluorescence Spectroscopy | Detection of fluorescent products or changes in fluorescence upon reaction. | Monitoring bioorthogonal ligation reactions where one component is fluorescent. oup.com |
The integration of these techniques into automated flow synthesis setups will enable high-throughput reaction optimization and provide a deeper understanding of the reactivity of this compound.
Computational Design of Novel this compound Analogues with Tailored Reactivity
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, bypassing the need for extensive and costly trial-and-error synthesis. researchgate.net These methods can be applied to design novel analogues of this compound with reactivity tailored for specific applications.
Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure of molecules, predicting their reactivity, stability, and spectroscopic properties. biointerfaceresearch.com For example, DFT could be employed to study how different substituents on the phenyl ring of this compound affect the nucleophilicity of the thiol group or the reactivity of the amine. Molecular docking simulations can predict how these analogues might bind to a biological target, such as the active site of an enzyme, guiding the design of potent and selective inhibitors. researchgate.netnih.gov This approach has been successfully used to design cysteine-based sulphonamide derivatives as antimicrobial agents. nih.gov
Table 3: Computational Approaches for Designing this compound Analogues
| Computational Method | Purpose | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Calculate electronic structure and energy. | Reactivity indices, bond energies, molecular orbital energies (HOMO/LUMO), spectroscopic signatures. biointerfaceresearch.com |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions, identification of key binding residues. biointerfaceresearch.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predict the activity of unsynthesized analogues based on their structural features. researchgate.net |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of molecules over time. | Conformational flexibility, stability of protein-ligand complexes, solvent effects. |
By using these in silico tools, researchers can screen vast virtual libraries of potential this compound analogues and prioritize the most promising candidates for synthesis, significantly streamlining the discovery process.
Expanding Applications in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govrsc.org The unique bifunctional nature of this compound makes it an attractive scaffold for developing new bioorthogonal probes and ligation strategies.
The thiol group of cysteine is already widely used for site-selective bioconjugation due to its unique nucleophilicity and low natural abundance in proteins. thno.org The aromatic amine of this compound introduces a second reactive handle. Aniline-catalyzed reactions, for instance, are known to accelerate the formation of stable hydrazones and oximes from aldehydes and ketones under physiological conditions, a reaction that has been exploited for cell surface labeling. nih.gov
Future research could explore the development of novel bioorthogonal reactions that specifically leverage the 4-aminophenyl moiety. For example, it could serve as a precursor for in situ diazonium salt formation, which can then react with other functional groups. Furthermore, the aniline (B41778) group could be used in transition metal-catalyzed coupling reactions adapted for biological conditions. The ultimate goal is to expand the toolkit of bioorthogonal reactions, allowing for more complex and multiplexed labeling of biomolecules in living cells and organisms. nih.govpcbiochemres.com This could involve using this compound as a linker to attach drugs, imaging agents, or other functional molecules to specific proteins or other biological targets. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
